molecular formula C12H16O3 B14905171 Methyl 2-(3-ethoxyphenyl)propanoate

Methyl 2-(3-ethoxyphenyl)propanoate

Cat. No.: B14905171
M. Wt: 208.25 g/mol
InChI Key: HXYGVVVVHBIENL-UHFFFAOYSA-N
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Description

Methyl 2-(3-ethoxyphenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavoring agents. This particular compound features a methyl ester group attached to a 2-(3-ethoxyphenyl)propanoate moiety, making it a versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3-ethoxyphenyl)propanoate typically involves the esterification of 2-(3-ethoxyphenyl)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-ethoxyphenyl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 2-(3-ethoxyphenyl)propanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: 2-(3-ethoxyphenyl)propanoic acid and methanol.

    Reduction: 2-(3-ethoxyphenyl)propanol.

    Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-ethoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into an active pharmaceutical ingredient.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of methyl 2-(3-ethoxyphenyl)propanoate depends on its specific application. In biological systems, it may act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding acids and alcohols. This hydrolysis can release active compounds that exert therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological context and the active compounds released.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(3-methoxyphenyl)propanoate: Similar structure but with a methoxy group instead of an ethoxy group.

    Ethyl 2-(3-ethoxyphenyl)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-(4-ethoxyphenyl)propanoate: Similar structure but with the ethoxy group in the para position instead of the meta position.

Uniqueness

Methyl 2-(3-ethoxyphenyl)propanoate is unique due to the specific positioning of the ethoxy group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as boiling point and solubility, as well as variations in biological activity.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 2-(3-ethoxyphenyl)propanoate

InChI

InChI=1S/C12H16O3/c1-4-15-11-7-5-6-10(8-11)9(2)12(13)14-3/h5-9H,4H2,1-3H3

InChI Key

HXYGVVVVHBIENL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)C(=O)OC

Origin of Product

United States

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